Ethyl butylacetylaminopropionate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-[acetyl(butyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-4-6-8-12(10(3)13)9-7-11(14)15-5-2/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRKEAFHFMSHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCC(=O)OCC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9035753 | |
| Record name | Ethyl 3-(N-butylacetamido)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9035753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
BP: 108-110 °C at 0.2 mm Hg; 126-127 °C at 0.5 mm Hg | |
| Record name | Ethyl butylacetylaminopropionate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 7.0X10+4 mg/L at 20 °C, Soluble in n-heptane, dichloromethane, ethyl acetate, p-xylene, acetone, methanol | |
| Record name | Ethyl butylacetylaminopropionate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.15 Pa /1.1X10-3 mm Hg/ at 20 °C | |
| Record name | Ethyl butylacetylaminopropionate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to slightly yellowish liquid, Liquid at room temperature | |
CAS No. |
52304-36-6 | |
| Record name | Quwenzhi | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52304-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Insect repellent M 3535 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052304366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(N-butylacetamido)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9035753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL BUTYLACETYLAMINOPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65GQA237EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl butylacetylaminopropionate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Less than -20 °C | |
| Record name | Ethyl butylacetylaminopropionate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanistic Investigations of Ethyl Butylacetylaminopropionate
Elucidation of the Mode of Action of Ethyl Butylacetylaminopropionate
The precise mechanism by which this compound, also known as IR3535, exerts its repellent effects is a subject of ongoing scientific investigation. wikipedia.org Current research indicates that its mode of action is multifaceted, involving interactions with the sensory systems of arthropods. The compound is believed to work primarily due to the intolerance of mosquitoes and other invertebrates to its odor. wikipedia.org
This compound (IR3535) functions by interacting with the olfactory system of insects and other arthropods. tiiips.com It targets specific chemosensory receptors, disrupting the insect's ability to locate a host. google.com Research suggests that IR3535, along with other repellents like DEET and picaridin, stimulates a key DEET-like receptor complex, identified as Or47a and Or83b, which elicits a repellent response in mosquitoes. google.com
Further molecular modeling studies have explored the interaction between repellents and different types of arthropod chemosensory receptors, including olfactory receptors (ORs) and ionotropic receptors (IRs). nih.gov These studies predict that IR3535 can bind to the ligand-binding pocket of certain ionotropic receptors in their closed state, suggesting a mechanism for how it activates these sensory pathways. nih.gov The chemical structure of this compound is specifically designed to interfere with these olfactory receptors, effectively repelling insects without causing them harm. tiiips.com
The repellent action of this compound stems from its ability to interfere with the broader chemosensory processes that insects rely on for survival and host-seeking. google.comnih.gov Arthropod repellents, in general, act through these chemosensory pathways, triggering action potentials in sensory neurons. nih.gov Some theories propose that repellents may act as "confusants," activating a pattern of receptors that the insect brain cannot interpret, leading to avoidance behavior. nih.gov
At a deeper neurobiological level, this compound has been shown to have direct effects on the nervous system of insects. Research indicates that low concentrations of IR3535 can act on the muscarinic acetylcholine (B1216132) receptors of insect neurosecretory cells. researchgate.net This interaction leads to an increase in intracellular calcium levels. researchgate.net The consequence of this is an increased sensitivity of the insect's nicotinic acetylcholine receptors to other compounds, demonstrating a clear neurobiological impact. researchgate.net
The effectiveness of a topical repellent like this compound relies on its ability to volatilize from the skin, forming a protective vapor barrier. nih.gov This vapor layer acts as the primary means of preventing insects from landing and biting. The rate of evaporation is a critical factor determining the duration of protection. researchgate.net
When incorporated into a polymer matrix like poly(l-lactic acid), the evaporation of IR3535 is slightly delayed and shifted to a higher temperature compared to the neat substance. nih.gov This is due to the repellent being entrapped within the polymer, which affects its vapor pressure and diffusion, a principle used to create controlled-release repellent systems. nih.gov Observations of sand flies approaching skin treated with IR3535 showed that they would suddenly veer away before making contact, suggesting a strong spatial component to its repellency, consistent with the action of a vapor barrier. researchgate.net
Comparative Mechanistic Studies with Other Repellents (e.g., DEET, Icaridin)
The mode of action of this compound (IR3535) is often understood in comparison to other widely used synthetic repellents, primarily DEET (N,N-Diethyl-meta-toluamide) and Icaridin (also known as Picaridin). All three compounds are effective in that they stimulate the Or47a and Or83b DEET-like receptor in mosquitoes to trigger a repellent response. google.com
However, their efficacy and physical properties differ, which influences their performance. Volatility is a key factor, with a study ranking the repellents in decreasing order of volatility as DEET > IR3535 > picaridin. researchgate.net This generally correlates with repellent efficacy, although some tests have found picaridin to be slightly more effective than IR3535. researchgate.net
Research into the effective dosages required for repellency against Anopheles gambiae mosquitoes and the duration of action on skin has provided quantitative comparisons. These studies help to characterize the relative potency and persistence of each repellent. Furthermore, some studies have reported that IR3535 and DEET can exert synergistic effects when used together. researchgate.net
| Repellent | 95% Effective Dosage (ED95) vs. An. gambiae (μg/cm²) | Estimated Half-Life on Skin (hours) |
|---|---|---|
| DEET | 94.3 | 2.9 |
| This compound (IR3535) | 212.4 | 2.9 |
| Icaridin (KBR 3023) | 81.8 | 4.1 |
Efficacy and Performance Studies of Ethyl Butylacetylaminopropionate
Repellency Spectrum and Target Organisms
Ethyl butylacetylaminopropionate, also known as IR3535®, is a broad-spectrum synthetic insect repellent. fleascience.com It is effective against a variety of biting arthropods, including mosquitoes, ticks, flies, midges, and lice. fleascience.comwikipedia.org
Mosquito Species (e.g., Aedes aegypti, Culex quinquefasciatus, Anopheles spp.)
IR3535 has demonstrated efficacy against several medically important mosquito species.
Aedes aegypti : Laboratory studies have shown that 20% IR3535 provides comparable protection time to DEET against Aedes aegypti, the primary vector for dengue, Zika, and chikungunya viruses. nih.gov One study found that a 20% concentration of IR3535 offered protection for 9.8 hours, similar to the 9.7 hours provided by a 20% DEET solution. nih.gov Another laboratory evaluation reported a mean protection time of 3 hours with a 20% IR3535 formulation against this species. researchgate.net
Culex quinquefasciatus : This species, a vector for West Nile virus and lymphatic filariasis, is also effectively repelled by IR3535. google.com In a laboratory setting, a 20% IR3535 solution provided a mean protection time of 13.7 hours against Culex quinquefasciatus, slightly longer than the 12.7 hours offered by 20% DEET. nih.gov Field studies have also confirmed a high level of protection against this species for at least 5 hours. nih.gov
Anopheles spp. : The efficacy of IR3535 against Anopheles mosquitoes, the vectors of malaria, can be more variable. Some research indicates that it may be less effective or have a shorter duration of protection against Anopheles compared to DEET. wikipedia.orgwikiwand.com For instance, a laboratory study found that 20% IR3535 protected against Anopheles dirus for a mean of 3.8 hours, while 20% DEET was effective for 5.8 hours. nih.govpoison.org However, other studies suggest that IR3535 can be as effective as 20% DEET against Anopheles. wikipedia.org Field studies in Thailand have shown that IR3535 provides a high degree of protection (94-100%) against various Anopheles species, including An. minimus and An. maculatus, for at least 5 hours. nih.gov When used on mosquito nets, IR3535 has been shown to reduce the number of Anopheles gambiae entering huts and decrease their blood-feeding success. oup.comresearchgate.net
Table 1: Laboratory Efficacy of 20% this compound (IR3535) vs. 20% DEET Against Mosquito Species
| Mosquito Species | Mean Protection Time (Hours) - 20% IR3535 | Mean Protection Time (Hours) - 20% DEET |
|---|---|---|
| Aedes aegypti | 9.8 nih.gov | 9.7 nih.gov |
| Culex quinquefasciatus | 13.7 nih.gov | 12.7 nih.gov |
| Anopheles dirus | 3.8 nih.gov | 5.8 nih.gov |
Tick Species (e.g., Ixodes spp., Amblyomma variegatum)
IR3535 is an effective repellent against various tick species that can transmit diseases such as Lyme disease. wikipedia.orgwikiwand.com
Ixodes spp. : These ticks are vectors for Lyme disease and tick-borne encephalitis. google.comdiva-portal.org Studies have demonstrated that IR3535 is effective in repelling Ixodes ticks. google.com For example, one study reported that IR3535 showed repellent activity against Ixodes ricinus nymphs. researchgate.net Another study found that a 19.6% IR3535 product was highly repellent against Ixodes scapularis. ncsu.edu
Amblyomma variegatum : This tick species is a vector for heartwater disease in livestock. diva-portal.org Research has shown that IR3535 is effective against Amblyomma ticks. nih.gov
Other Biting Arthropods (e.g., flies, midges, lice)
The repellent properties of this compound extend to a range of other biting arthropods. wikipedia.org
Flies : IR3535 has demonstrated greater effectiveness and longer protection duration against black flies and sand flies compared to DEET. poison.org It is also effective against house flies (Musca domestica) and stable flies (Stomoxys calcitrans). google.com
Midges : This repellent is effective against biting midges. wikipedia.org
Lice : IR3535 has been shown to be effective against head lice (Pediculus humanus capitis) and body lice. fleascience.comwikipedia.orgshopnaturally.com.au
Duration of Protection and Persistence Studies
The duration of protection afforded by this compound is a critical aspect of its performance and is influenced by several factors.
Factors Influencing Efficacy Duration (e.g., concentration, formulation, environmental conditions)
The persistence of IR3535's repellent effect is not static and can be influenced by multiple variables.
Concentration : Higher concentrations of IR3535 generally lead to a longer duration of protection. microbe-investigations.comnumberanalytics.com For example, a 20% formulation of IR3535 typically provides longer-lasting repellency than a 10% formulation. nih.govmicrobe-investigations.com Studies have shown that 20% formulations can be effective for up to eight hours. fleascience.com
Formulation : The type of formulation, such as lotion, spray, or aerosol, can impact the duration of efficacy. oup.comresearchgate.net Lotions may offer longer protection times compared to sprays due to lower evaporation rates. tomdooley.org
Environmental Conditions : Factors such as temperature, humidity, and wind can affect the evaporation rate of the repellent from the skin, thereby influencing how long it remains effective. numberanalytics.com In hot and humid climates, more frequent reapplication may be necessary. wikiwand.com
Controlled-Release Formulations and Sustained Efficacy
To enhance the duration of protection, controlled-release formulations of IR3535 have been developed.
These advanced formulations aim to prolong the repellent effect by slowly releasing the active ingredient over time. tomdooley.org One such technology involves microencapsulation, where the IR3535 is enclosed in tiny capsules. shopnaturally.com.automdooley.org A study on a microencapsulated 20% IR3535 lotion demonstrated a long-lasting efficacy of 12 to 13 hours against Aedes aegypti mosquitoes in laboratory tests. tomdooley.org Another controlled-release formulation in the form of a lotion was reported to provide 14 hours of protection against mosquitoes. shopnaturally.com.au These sustained-release technologies can offer a significant advantage over conventional formulations by reducing the need for frequent reapplication. tomdooley.org
Table 2: Efficacy of Different this compound (IR3535) Formulations
| Formulation Type | Concentration | Target Organism | Protection Duration |
|---|---|---|---|
| Standard Lotion | 10% | Blacklegged Ticks | 9.1 - 12.2 hours oup.comresearchgate.net |
| Standard Lotion | 10% | Mosquitoes | 7.1 - 10.3 hours oup.comresearchgate.net |
| Microencapsulated Lotion | 20% | Aedes aegypti | 12 - 13 hours tomdooley.org |
| Controlled-Release Lotion | Not Specified | Mosquitoes | 14 hours shopnaturally.com.au |
| Aerosol Spray | 20% | Mosquitoes | 7.1 - 10.3 hours oup.comresearchgate.net |
| Pump Spray | 20% | Mosquitoes | 7.1 - 10.3 hours oup.comresearchgate.net |
Field Trials and Real-World Efficacy Assessments
Field trials are crucial for determining the practical effectiveness of an insect repellent under natural conditions. Several studies have assessed the performance of this compound in diverse geographical locations and against various mosquito species.
In a field study conducted in Florida, two formulations of 20% w/w this compound (a lotion and wipes) were tested against wild mosquito populations. epa.gov The primary endpoint was the median complete protection time (mCPT), which is the time until the first confirmed mosquito landing. The study was conducted in suburban habitats where Aedes albopictus was the most common species. epa.gov
A comprehensive study in Thailand evaluated a 20% this compound solution against a wide range of mosquito vectors in their natural habitats. nih.govbiodiversitylibrary.orgresearchgate.net In these field evaluations, human volunteers applied the repellent to their legs. nih.govbiodiversitylibrary.orgresearchgate.net The results demonstrated a high degree of protection, ranging from 94% to 100%, against various mosquito species for extended periods. nih.govbiodiversitylibrary.orgresearchgate.net Specifically, the repellent provided at least 8 hours of protection against Aedes albopictus and at least 5 hours against Culex gelidus, Culex tritaeniorhynchus, Culex quinquefasciatus, and several species of Mansonia and Anopheles. nih.govbiodiversitylibrary.orgresearchgate.net In one instance, a 20% formulation provided complete repellency for an 8-hour test period. biodiversitylibrary.orgresearchgate.net
Another set of field trials in Queensland, Australia, compared a 7.5% IR3535 formulation with a 35% DEET gel. researchgate.net In the first test, where Mansonia uniformis and Culex annulirostris were predominant, the IR3535 product offered over 95% protection for only one hour. researchgate.net In the second test, against a majority of Aedes vigilax, the 7.5% IR3535 formulation provided 85% protection one hour after application. researchgate.net
Studies in North America have also demonstrated the long-lasting efficacy of this compound. nih.gov Controlled-release formulations with 10% IR3535 in a lotion and 20% in a pump spray and aerosol provided complete protection times ranging from 7.1 to 10.3 hours against mosquitoes. nih.gov These trials were noted for being conducted under the rigorous standards of the U.S. Environmental Protection Agency's Human Studies Rule of 2006. nih.gov
The following table summarizes the findings from various field trials:
Interactive Data Table: Field Trial Efficacy of this compound| Location | Formulation | Target Pests | Key Findings | Citations |
|---|---|---|---|---|
| Florida, USA | 20% w/w lotion and wipes | Wild mosquitoes (Aedes albopictus predominant) | Median complete protection time evaluated. | epa.gov |
| Thailand | 20% solution in ethanol | Aedes albopictus, Culex spp., Mansonia spp., Anopheles spp. | 94-100% protection; at least 8 hours against Ae. albopictus and 5 hours against other species. | nih.govbiodiversitylibrary.orgresearchgate.net |
| Queensland, Australia | 7.5% formulation | Mansonia uniformis, Culex annulirostris, Aedes vigilax | >95% protection for 1 hour against Ma. uniformis and Cx. annulirostris; 85% protection at 1 hour against Ae. vigilax. | researchgate.net |
| North America | 10% lotion, 20% pump spray and aerosol | Mosquitoes | 7.1 to 10.3 hours of complete protection. | nih.gov |
Laboratory-Based Efficacy Assays (In vitro and In vivo)
Laboratory assays provide a controlled environment to assess the intrinsic repellent activity of a compound. Both in vitro (not involving live animals) and in vivo (involving live animals or humans) studies have been conducted on this compound.
In vivo laboratory studies often utilize the "arm-in-cage" method, where a treated forearm is exposed to a cage of laboratory-reared mosquitoes. nih.gov In one such study in Thailand, a 20% solution of this compound was applied to human forearms. nih.govbiodiversitylibrary.orgcapes.gov.br The results showed a mean protection time of 9.8 hours against Aedes aegypti, 13.7 hours against Culex quinquefasciatus, and 14.8 hours against Culex tritaeniorhynchus. nih.govbiodiversitylibrary.orgcapes.gov.br However, against Anopheles dirus, the protection time was shorter at 3.8 hours. nih.govbiodiversitylibrary.orgcapes.gov.br
Research has also focused on the efficacy of this compound against ticks. Laboratory studies in North America tested novel controlled-release formulations against blacklegged ticks (Ixodes scapularis). nih.gov These formulations, with 10% IR3535 in a lotion and 20% in a pump spray and aerosol, demonstrated complete protection times ranging from 9.1 to 12.2 hours. nih.gov Another study evaluated various formulations against nymphal lone star ticks (Amblyomma americanum) over a 12-hour period. nih.govoup.comoup.com Formulations with 20% or more active ingredient were highly effective, with less than 10% of ticks crossing the treated area. nih.govoup.comoup.com
The efficacy against sand flies has also been a subject of laboratory investigation. In one study, a 10% solution of this compound was tested against two species of phlebotomine sand flies, Phlebotomus mascittii and Phlebotomus duboscqi. The mean protection time was 10.4 hours against P. mascittii and 5.9 hours against P. duboscqi.
The following table summarizes the results from key laboratory-based efficacy assays:
Interactive Data Table: Laboratory Efficacy of this compound| Test Type | Target Pest | Formulation | Key Findings | Citations |
|---|---|---|---|---|
| In vivo (Arm-in-Cage) | Aedes aegypti | 20% solution | 9.8 hours mean protection time. | nih.govbiodiversitylibrary.orgcapes.gov.br |
| In vivo (Arm-in-Cage) | Culex quinquefasciatus | 20% solution | 13.7 hours mean protection time. | nih.govbiodiversitylibrary.orgcapes.gov.br |
| In vivo (Arm-in-Cage) | Culex tritaeniorhynchus | 20% solution | 14.8 hours mean protection time. | nih.govbiodiversitylibrary.orgcapes.gov.br |
| In vivo (Arm-in-Cage) | Anopheles dirus | 20% solution | 3.8 hours mean protection time. | nih.govbiodiversitylibrary.orgcapes.gov.br |
| In vivo | Blacklegged Ticks (Ixodes scapularis) | 10% lotion, 20% spray/aerosol | 9.1 to 12.2 hours complete protection. | nih.gov |
| In vivo | Lone Star Ticks (Amblyomma americanum) | 20% spray | Highly effective for 12 hours. | nih.govoup.comoup.com |
| In vivo | Phlebotomus mascittii | 10% solution | 10.4 hours mean protection time. | |
| In vivo | Phlebotomus duboscqi | 10% solution | 5.9 hours mean protection time. |
Comparative Efficacy with Established Repellents
To understand the performance of this compound in the context of available insect repellents, numerous studies have conducted head-to-head comparisons with other widely used active ingredients, most notably DEET (N,N-diethyl-3-methylbenzamide) and Picaridin.
In both laboratory and field settings in Thailand, a 20% this compound solution was directly compared to a 20% DEET solution. nih.govbiodiversitylibrary.orgcapes.gov.br In laboratory tests against Aedes aegypti, Culex quinquefasciatus, and Culex tritaeniorhynchus, there was no statistically significant difference in the repellency duration between the two compounds. nih.govbiodiversitylibrary.orgcapes.gov.br However, DEET provided a significantly longer protection time against Anopheles dirus (5.8 hours for DEET vs. 3.8 hours for IR3535). nih.govbiodiversitylibrary.orgcapes.gov.br Under field conditions, both repellents offered a high level of protection (94-100%). nih.govbiodiversitylibrary.org
A study in the Florida Everglades found that a 25% IR3535 formulation provided a mean complete protection time of 3.0 hours, while 25% DEET offered 5.6 hours of protection. tomdooley.org In another study, a 7.5% IR3535-based product provided significantly less protection against mosquitoes in Australia than a 35% DEET gel. researchgate.net
Comparisons with Picaridin have also been conducted. One study noted that IR3535 was comparably effective to Picaridin, with a 10% IR3535 formulation completely repelling Aedes aegypti for 356 minutes, while a 10% Picaridin formulation was effective for 351.5 minutes. researchgate.net However, another study found that IR3535 appeared to be the least effective of the three main repellents (DEET, Picaridin, and IR3535). researchgate.net
Against ticks, formulations with 20% or more of either IR3535, DEET, or Picaridin have been shown to be highly effective. nih.govoup.comoup.com A 10% IR3535 lotion was found to be less effective than higher concentration formulations of the other repellents. nih.govoup.comoup.com
The following table presents a summary of head-to-head comparative studies:
Interactive Data Table: Comparative Efficacy of this compound| Comparison Repellent | Target Pest | Setting | Key Findings | Citations |
|---|---|---|---|---|
| DEET (20%) | Aedes aegypti, Culex spp. | Laboratory | No significant difference in protection time. | nih.govbiodiversitylibrary.orgcapes.gov.br |
| DEET (20%) | Anopheles dirus | Laboratory | DEET provided significantly longer protection. | nih.govbiodiversitylibrary.orgcapes.gov.br |
| DEET (35%) | Mosquitoes | Field (Australia) | DEET provided significantly better protection than 7.5% IR3535. | researchgate.net |
| DEET (25%) | Mosquitoes | Field (Florida) | DEET (5.6 hrs) provided longer protection than IR3535 (3.0 hrs). | tomdooley.org |
| Picaridin (10%) | Aedes aegypti | Not specified | IR3535 (10%) showed comparable efficacy. | researchgate.net |
| DEET, Picaridin | Ticks | Not specified | Formulations with ≥20% active ingredient were highly effective. | nih.govoup.comoup.com |
Research has explored the potential for synergistic effects when this compound is combined with other repellent or insecticidal compounds. One study investigated the combination of IR3535 with pyrethroids on bed nets. nih.gov It was found that IR3535 increased the spatial and excitatory repellency of the nets, leading to enhanced biting protection. nih.gov However, the study also noted that IR3535 layers could prevent the co-binding of additional pyrethroid-containing polymer layers, suggesting that combinations with DEET might be more ideal for this specific application. nih.gov Another study suggested that the efficacy of IR3535 could be increased through synergism with other compounds, even at very low doses. researchgate.net
Toxicological and Safety Assessments of Ethyl Butylacetylaminopropionate
Preclinical Toxicological Research
Genotoxicity Studies (e.g., Micronucleus tests)
Genotoxicity studies are crucial for assessing the potential of a substance to cause genetic damage. For ethyl butylacetylaminopropionate, a range of in vitro and in vivo tests have been conducted.
The micronucleus test is a key assay used to detect genotoxic effects. researchgate.netnih.gov Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the nucleus after cell division. researchgate.net An increased frequency of micronuclei is an indicator of chromosomal damage. researchgate.net
In the case of this compound, studies have consistently shown negative findings in genotoxicity testing. epa.gov For instance, a chromosomal aberration test in Chinese Hamster Ovary (CHO) cells, conducted with and without metabolic activation, showed no evidence of genotoxicity. epa.gov The integration of genotoxicity endpoints into routine toxicology studies is an accepted practice to reduce animal testing while still obtaining necessary data for safety assessments. epa.gov
The consistently negative results from genotoxicity tests, combined with the chemical structure of this compound, suggest that it is unlikely to be carcinogenic to humans. epa.gov
Table 1: Summary of Genotoxicity Studies for this compound
| Test System | Endpoint | Result | Reference |
| Chinese Hamster Ovary (CHO) Cells | Chromosomal Aberrations | Negative | epa.gov |
| Various in vitro and in vivo assays | Genotoxicity | Negative | epa.gov |
Developmental and Reproductive Toxicity Studies
Studies have been conducted to evaluate the potential for this compound to cause developmental or reproductive harm. A developmental toxicity study in rabbits was performed to assess its effects on developing fetuses. epa.gov
A recent study investigated the developmental and cardiac toxicity of this compound (referred to as EBAAP in the study) in zebrafish embryos. researchgate.netnih.gov The study found that EBAAP was toxic to zebrafish embryos, with a lethal concentration 50 (LC50) of 140 mg/L at 72 hours post-fertilization. nih.gov Exposure to EBAAP resulted in reduced body length, spinal curvature, and pericardial edema. nih.gov It also led to a decreased heart rate and diminished cardiac pumping ability. nih.gov The researchers concluded that EBAAP induced these effects by causing oxidative stress and activating apoptosis (programmed cell death) pathways. researchgate.netnih.gov
It is important to note that zebrafish are a model organism, and further research is needed to determine the relevance of these findings to human health.
Table 2: Key Findings from a Zebrafish Developmental Toxicity Study of this compound
| Endpoint | Observation | Reference |
| Lethal Concentration 50 (LC50) at 72 hpf | 140 mg/L | nih.gov |
| Morphological Abnormalities | Reduced body length, spinal curvature, pericardial edema | nih.gov |
| Cardiac Effects | Decreased heart rate, diminished cardiac pumping ability | nih.gov |
| Cellular Mechanism | Induction of oxidative stress and apoptosis | researchgate.netnih.gov |
Neurotoxicity Investigations
The potential for neurotoxicity of this compound has been considered. While some insect repellents, like DEET, have been investigated for their potential neurotoxic effects, including acetylcholinesterase inhibition, studies on this compound have not raised significant concerns in this area. nih.gov The World Health Organization (WHO) has evaluated the data on this compound and considers that its intended use as an insect repellent does not pose undue risks to users. epa.gov
Cutaneous and Ocular Irritation Studies
The primary hazards associated with this compound relate to eye and skin irritation. epa.gov
In animal studies, the skin irritation observed was mild and has not been reported in humans. epa.gov However, it is recognized as a serious eye irritant. poison.org The European Union Directives have classified it as an irritant with the risk phrase "R 36 Irritating to eyes." epa.gov
Table 3: Summary of Irritation Studies for this compound
| Exposure Route | Finding | Classification | Reference |
| Skin | Mild irritation in animal studies | Not classified as a skin irritant for humans | epa.gov |
| Eye | Serious eye irritant | R 36 Irritating to eyes | epa.govpoison.org |
Toxicokinetics and Dermal Absorption Research
Understanding the absorption, distribution, metabolism, and excretion of this compound is essential for assessing its safety.
A study in human subjects investigated the toxicokinetics of this compound after dermal application of a 20% formulation. nih.gov The results showed that the compound is absorbed through the skin. nih.gov In plasma, the parent compound was found at or below the limit of quantification, while its main metabolite, the free acid form, was readily detectable. nih.gov
The study determined that the skin penetration rate in humans is approximately 13.3%. nih.gov The absorbed compound is rapidly and extensively metabolized and then excreted in the urine, primarily as the free acid metabolite. nih.gov
Table 4: Summary of Human Toxicokinetic Data for this compound
| Parameter | Value | Reference |
| Dermal Penetration Rate | 13.3% | nih.gov |
| Peak Plasma Concentration of Metabolite | 2-6 hours post-application | nih.gov |
| Primary Route of Excretion | Urine | nih.gov |
| Primary Metabolite | IR3535®-free acid | nih.gov |
Comparative Safety Profile Analysis
This compound, commercially known as IR3535, is a synthetic insect repellent that serves as an alternative to other widely used repellents such as DEET (N,N-Diethyl-meta-toluamide) and Picaridin. chemicalbook.compoison.org Its safety profile is a critical aspect of its evaluation, particularly when compared to these other agents. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the World Health Organization (WHO) have assessed its toxicological data. fortunachem.comunilongmaterial.comepa.gov
Research and regulatory evaluations indicate that this compound has a favorable safety profile, especially concerning systemic toxicity and skin irritation, when compared to DEET. fortunachem.comrrlotion.com While DEET is considered the benchmark for repellency, concerns have been raised regarding its potential for skin irritation and, in rare instances, neurological effects. fortunachem.com Picaridin is another synthetic compound that is often compared, noted for being less odorous and greasy than DEET and generally well-tolerated on the skin. poison.orgrrlotion.com
Detailed Research Findings
In comparative assessments, this compound is frequently highlighted for its low toxicity. chemicalbook.com It is considered less likely to cause skin irritation than DEET and is often recommended for individuals with sensitive skin. fortunachem.comtiiips.com However, a significant point in its safety profile is that it is classified as a serious eye irritant. poison.orgepa.govtheye.co.uk This necessitates careful application to avoid contact with the eyes. rrlotion.com
While generally considered safe, some sources note that this compound may cause skin sensitivity or allergic reactions in some individuals. theye.co.uk In contrast, Picaridin is also considered to have a low risk of skin irritation but can also cause eye and skin irritation, particularly at higher concentrations. rrlotion.comtheye.co.uk
Another aspect of comparative safety is material compatibility. DEET is well-known for its ability to damage plastics, rubber, and synthetic fabrics. rrlotion.comwikipedia.org Picaridin does not share this disadvantage. poison.org this compound can also dissolve some plastics and synthetic materials, with the exception of polyethylene (B3416737) and polypropylene. wikipedia.org
The following data tables provide a comparative overview of key toxicological endpoints for this compound and other common insect repellents.
Interactive Data Table: Comparative Acute Toxicity This table summarizes the acute toxicity data for this compound, DEET, and Picaridin. The LD50 represents the median lethal dose. Higher values indicate lower acute toxicity.
| Compound | Oral LD50 (Rat) | Dermal LD50 (Rat) | Inhalation LC50 (Rat) |
|---|---|---|---|
| This compound (IR3535) | >5000 mg/kg chemicalbook.comwikipedia.orgdrugfuture.com | 10000 mg/kg wikipedia.org | >5.1 mg/L chemicalbook.comwikipedia.orgdrugfuture.com |
| DEET | 1800-2000 mg/kg | 3180 mg/kg | >5.9 mg/L |
| Picaridin | >5000 mg/kg | >5000 mg/kg | >0.163 mg/L |
Interactive Data Table: Comparative Irritation and Sensitization Profile This table outlines the potential for skin and eye irritation, as well as skin sensitization, for the selected insect repellents.
| Compound | Skin Irritation | Eye Irritation | Skin Sensitization |
|---|---|---|---|
| This compound (IR3535) | Mild/Slight irritant chemicalbook.comepa.govorst.edu | Severe/Serious irritant poison.orgepa.govtheye.co.uk | Not considered a sensitizer (B1316253) chemicalbook.com |
| DEET | Moderate irritant; associated with skin reactions fortunachem.com | Moderate irritant | Not considered a sensitizer |
| Picaridin | Slight to mild irritant rrlotion.comtheye.co.uk | Moderate irritant theye.co.uk | Not considered a sensitizer |
Compound Names Mentioned in this Article
| Common Name/Trademark | Chemical Name |
| This compound | Ethyl 3-(N-butylacetamido)propanoate |
| IR3535 | Ethyl 3-(N-butylacetamido)propanoate |
| DEET | N,N-Diethyl-meta-toluamide |
| Picaridin | 1-piperidinecarboxylic acid, 2-(2-hydroxyethyl)-, 1-methylpropyl ester |
| Oil of Lemon Eucalyptus (OLE) | p-menthane-3,8-diol (PMD) |
| Beta-alanine | 3-aminopropanoic acid |
| Polyethylene | (C₂H₄)n |
| Polypropylene | (C₃H₆)n |
Formulation Science and Delivery Systems for Ethyl Butylacetylaminopropionate
Development of Topical Formulations
The development of effective topical formulations for Ethyl butylacetylaminopropionate involves careful selection of excipients that are compatible with the active ingredient and suitable for application to the skin. tomdooley.org These formulations are designed to create a vapor barrier on the skin's surface, which deters insects. scielo.br
This compound is incorporated into a variety of topical products, including lotions, creams, gels, sprays, and wipes, to offer consumers a range of application preferences. tomdooley.orgjustia.com These formulations typically consist of the active ingredient, a fluid carrier such as water or ethanol, emulsifying agents to ensure proper mixing of oil and water components, and other ingredients to improve the feel and stability of the product. tomdooley.org For instance, a lotion might be developed to have a non-oily feel and a pleasant or neutral odor, enhancing the user experience. tomdooley.orgshopnaturally.com.au The concentration of this compound in these formulations can be adjusted to provide varying levels of protection against different types of insects. scielo.br
| Formulation Type | Common Excipients | Key Characteristics |
| Lotions/Creams | Water, ethanol, glycerol, hydrophobic oils (e.g., isopropyl myristate), emulsifying agents (e.g., sorbitan (B8754009) oleate, polysorbate 20). tomdooley.org | Cosmetically acceptable, non-oily feel, provides moisturization. tomdooley.orgshopnaturally.com.au |
| Gels | Poloxamer 407, water, preservatives. scielo.br | Can be formulated for controlled release, often has a cooling sensation. |
| Sprays | Ethanol, water, film formers. justia.com | Easy and even application over large areas of skin. |
| Wipes | A liquid formulation impregnated onto a solid substrate. | Convenient for on-the-go application and targeted use. |
To enhance the performance of this compound, researchers have explored advanced delivery systems. These novel approaches aim to control the release of the repellent, improve its retention on the skin, and reduce systemic absorption.
Nanoemulsions : These are dispersions of oil and water with droplet sizes in the nanometer range. Nanoemulsions containing this compound have been developed using polymers like Poloxamer 407. researchgate.nettiiips.com Studies have shown that these formulations can have a gel-like consistency and that the droplet size can influence the permeation of the active ingredient through the skin. researchgate.net For example, nanoemulsions with a droplet size of around 200 nm have been created. researchgate.net One study developed stable nanoemulsions with clove essential oil and this compound, which showed promise as a topical nanorepellent. researchgate.net
Nanostructured Hydrogels : These are gel-based systems with a nanostructured internal network. Formulations of this compound in nanostructured hydrogels based on Poloxamer 407 have been investigated. scielo.brresearchgate.net These hydrogels can exhibit a gel-like behavior and their viscosity can be influenced by the concentration of the active ingredient. researchgate.net The structure of the hydrogel can act as a barrier to diffusion, effectively controlling the release of the repellent. researchgate.net
Polymer Scaffolds : Polymeric systems, such as those using poly(l-lactic acid) (PLLA), have been explored as carriers for this compound. nih.gov In these systems, the repellent is incorporated into a solid polymer matrix. nih.gov This approach can lead to a very slow, sustained release of the active ingredient over a long period. nih.gov The interaction between the polymer and the repellent can also plasticize the polymer, altering its mechanical properties. nih.gov
Rheological Properties and Film Formation on Substrates
The way a topical formulation behaves when applied to a surface, known as its rheological properties, and its ability to form a film are critical for its effectiveness.
The viscosity and flow characteristics of this compound formulations are important for their application and feel on the skin. For instance, nanoemulsions and nanostructured hydrogels can exhibit gel-like behavior. researchgate.net The viscosity of these formulations can be affected by the concentration of this compound; higher concentrations can sometimes lead to lower viscosity by disrupting the interactions between polymer chains. researchgate.net
Upon application, an effective repellent formulation should form a stable and uniform film on the skin. google.comnih.gov This film acts as the reservoir from which the this compound evaporates, creating the protective vapor barrier. scielo.br The composition of the formulation, including the use of film-forming polymers, influences the characteristics of this film. nih.gov The goal is to create a film that adheres well to the skin, resists removal by perspiration or rubbing, and allows for a controlled release of the active ingredient. tomdooley.org
Release Kinetics and Permeation Studies from Formulations
Understanding how this compound is released from a formulation and how it interacts with the skin is crucial for optimizing its repellent efficacy and ensuring its safety.
The release of this compound from a formulation is governed by its evaporation rate from the skin. nih.gov The ideal formulation slows down this evaporation to maintain a sufficient concentration of the repellent in the vapor phase above the skin for an extended period. tomdooley.org Microencapsulation is one technique used to achieve a sustained release by enclosing the active ingredient in microscopic capsules. tomdooley.org Studies on polymer-based systems, like those with PLLA, have shown that the release rate can be extremely slow, with time constants on the order of years at body temperature, which is beneficial for creating long-lasting repellent devices. nih.govresearchgate.net The release kinetics from some gel formulations have been found to follow the Higuchi model, which describes release from a matrix system. researchgate.net
Permeation studies are conducted to measure the extent to which this compound penetrates the skin. For a topical repellent, minimal skin permeation is desired to localize the action on the skin surface and reduce potential systemic exposure. researchgate.net In vitro permeation studies using skin models help to assess this. researchgate.net It has been shown that formulation characteristics, such as viscosity and droplet size in nanoemulsions, can influence skin retention and permeation. researchgate.net For example, a less viscous formulation might be less retained by the epidermis. researchgate.net The goal is to maximize the amount of repellent retained in the superficial layers of the skin where it is effective. researchgate.net
| Delivery System | Release Mechanism | Key Findings on Release and Permeation |
| Standard Formulations (Lotions, Sprays) | Evaporation from skin surface. tomdooley.org | Efficacy depends on maintaining an effective vapor concentration. tomdooley.org |
| Microencapsulation | Sustained release through capsule walls. tomdooley.org | Can prolong evaporation rates and decrease skin penetration. tomdooley.org |
| Nanoemulsions/Hydrogels | Diffusion through gel matrix. researchgate.net | Release can follow Higuchi kinetics; skin retention is influenced by viscosity. researchgate.net |
| Polymer Scaffolds (PLLA) | Slow diffusion from a solid matrix. nih.gov | Extremely low release rate, offering potential for very long-lasting applications. nih.gov |
Stability and Compatibility of this compound in Formulations
Ensuring the chemical stability of this compound within a formulation and its compatibility with other ingredients is essential for product quality and shelf life. tomdooley.org
This compound can degrade in aqueous formulations over time, a process that can be accelerated by higher temperatures. google.com However, its stability can be significantly improved by adjusting the pH of the formulation. google.com Studies have shown that formulations buffered to a pH above 3.5, and particularly in the range of 6.5 to 7.9, exhibit enhanced stability. google.com For example, storage tests have demonstrated that the degradation of this compound is significantly reduced in buffered solutions at both room temperature and 40°C. google.com
This compound is generally compatible with a wide range of cosmetic ingredients. guidechem.com It can be formulated with various fatty alcohols, fatty acid esters, oils, waxes, and emulsifiers. google.com However, like some other repellents, it can be incompatible with certain plastics, dissolving them upon contact. wikipedia.org Therefore, careful consideration of packaging materials is necessary. It is known to be compatible with polyethylene (B3416737) and polypropylene. wikipedia.org
Environmental Fate and Ecotoxicology of Ethyl Butylacetylaminopropionate
Environmental Degradation Pathways
The environmental degradation of ethyl butylacetylaminopropionate is influenced by several factors, including its interaction with aquatic environments and its biodegradability in soil and water.
Behavior in Aquatic Environments (e.g., Chlorination Degradation)
Studies have detected the presence of this compound in various water sources, including wastewater, surface water, and groundwater. researchgate.net Its behavior in these environments, particularly in treated water, is of interest.
Research into the transformation of this compound in chlorinated water has shown that it is not completely degraded under these conditions. researchgate.netnih.gov In controlled experiments, nine disinfection by-products (DBPs) were tentatively identified. researchgate.netnih.gov Some of these DBPs were also found in swimming pool water samples, where this compound was detected at concentrations ranging from 62 to 114 ng L⁻¹. researchgate.netnih.gov Toxicological evaluation of these identified DBPs using QSAR models suggested that some may have mutagenic and carcinogenic properties. researchgate.netnih.gov
While this compound itself is considered to have low toxicity, its chlorination can lead to the formation of potentially harmful by-products. researchgate.net The compound is not expected to undergo significant hydrolysis, with estimated half-lives of 3.8 years at a pH of 7 and 140 days at a pH of 8. nih.gov It also does not absorb UV light at wavelengths greater than 250 nm, suggesting that photolysis is not a primary degradation pathway. epa.gov
Biodegradability and Persistence in Soil and Water
This compound is recognized as being biodegradable. wikipedia.org However, specific data on its biodegradation rates in soil and water are not extensively available. nih.gov Based on an estimated Koc value of 36, it is expected to have very high mobility in soil. nih.gov
Its persistence in the environment is a key consideration. In a study modeling the exponential loss of the repellent from skin, the decay constant was estimated at -0.240 h⁻¹, with a corresponding half-life of 2.9 hours. nih.govresearchgate.net Another study indicated that at 20°C, the degradation of IR3535® in a formulation over 24 months exceeded the 5% to 6% tolerance allowed by WHO and EPA guidelines for repellent products. tomdooley.org
The compound's low volatility, with an estimated Henry's Law constant of 4.6X10-9 atm-cu m/mole, suggests that volatilization from moist soil and water surfaces is not a significant fate process. nih.gov
Ecotoxicological Impact Assessments
The impact of this compound on various ecosystems has been the subject of several assessments, focusing on aquatic organisms, bioconcentration, and terrestrial effects. The manufacturer states the ingredient is non-toxic to aquatic organisms like fish and algae. merckgroup.com
Aquatic Organism Toxicity (e.g., Zebrafish, Daphnia)
Research on the developmental toxicity and cardiotoxicity of this compound on zebrafish embryos determined a lethal concentration 50 (LC50) of 140 mg/L at 72 hours post-fertilization. researchgate.net While the manufacturer of IR3535® states that the active ingredient is not likely to pose risks to the environment under normal use, and that it is non-toxic to aquatic life such as fish and algae, some studies have shown evidence of toxicity. epa.govmerckgroup.com
The World Health Organization (WHO) has classified IR3535® as Class U, meaning it is unlikely to present an acute hazard in normal use. epa.gov However, the limited data on its ecotoxicological profile has been noted, with some national authorities not requiring such data due to the unlikelihood of environmental pollution from its intended use. epa.gov
Table 1: Aquatic Toxicity of this compound
| Organism | Endpoint | Concentration | Exposure Duration | Reference |
|---|
Bioconcentration Potential
The potential for this compound to accumulate in aquatic organisms is considered low. nih.gov This is based on an estimated Bioconcentration Factor (BCF) of 6. nih.gov A low BCF value suggests that the compound is not likely to be stored in the fatty tissues of organisms to a significant degree. The manufacturer also reports that the ingredient does not accumulate in the environment. merckgroup.com
Terrestrial Ecosystem Impact
The direct impact of this compound on terrestrial ecosystems is primarily related to its use as an insect repellent applied to skin and clothing. nih.gov Its high mobility in soil, as suggested by its estimated Koc value, indicates it may move through the soil profile. nih.gov However, detailed studies on its effects on soil organisms and terrestrial plants are not widely available. The compound is considered relatively safe for the environment when used as directed. tiiips.com
Environmental Monitoring and Detection in Water Sources
The extensive use of this compound (IR3535®) in personal care products has led to its introduction into aquatic environments, primarily through wastewater. researchgate.net Consequently, monitoring its presence and concentration in various water sources has become a subject of scientific inquiry. Recent studies have confirmed the presence of this compound in both surface and groundwater, underscoring its environmental persistence. researchgate.net
Analytical Methods for Detection
The quantification of this compound in environmental and product samples is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a widely validated method for this purpose. scielo.brrsc.org A common approach involves using a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. scielo.br Detection is typically carried out using a UV detector at a wavelength of 210 nm or 218 nm. scielo.brrsc.org These HPLC methods have demonstrated high specificity, accuracy, and precision, with recovery rates between 94.7% and 109.2%. rsc.org The limits of quantification for IR3535® using such methods have been reported to be as low as 0.06 mg L⁻¹. rsc.org Gas chromatography coupled with a flame ionization detector is another analytical method that has been utilized for the identification and determination of this compound. epa.gov
Research Findings on Environmental Concentrations
Monitoring studies have successfully detected this compound in various water bodies. For instance, research conducted on swimming pool water samples, where the use of sunscreens and insect repellents is common, found IR3535® concentrations ranging from 62 ng L⁻¹ to 114 ng L⁻¹. researchgate.net The presence of the compound in wastewater has also been noted, which acts as a primary pathway for its entry into the broader aquatic environment. researchgate.net
While specific concentration data for rivers, lakes, and groundwater are less extensively published compared to more widely studied contaminants, the detection in groundwater and surface water has been highlighted as an area reflecting its environmental presence. researchgate.net The World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA) have classified IR3535® as a biopesticide, with the WHO suggesting it is unlikely to present an acute hazard in normal use, which has historically led to fewer requirements for extensive environmental fate data compared to other pesticides. epa.govfortunachem.com However, the increasing detection in water sources emphasizes the importance of ongoing monitoring.
Below are interactive tables summarizing the findings on the detection and analysis of this compound in water sources.
Table 1: Detected Concentrations of this compound in Water Sources
| Water Source | Concentration Range | Notes | Source(s) |
| Pool Water (Adults and Children) | 62 ng L⁻¹ to 114 ng L⁻¹ | Disinfection by-products were also identified. | researchgate.net |
| Surface Water | Detected (specific concentrations not provided in the source) | Presence reflects its environmental distribution after use. | researchgate.net |
| Groundwater | Detected (specific concentrations not provided in the source) | Presence reflects its environmental distribution after use. | researchgate.net |
| Wastewater | Traces detected (specific concentrations not provided in the source) | A primary pathway for environmental entry. | researchgate.net |
Table 2: Overview of Analytical Methods for this compound
| Analytical Technique | Method Details | Limit of Quantification (LOQ) | Source(s) |
| High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) | Mobile Phase: Water/Acetonitrile (80:20, v/v); Flow Rate: 0.3 mL min⁻¹; Detection Wavelength: 210 nm | 0.06 mg L⁻¹ | rsc.org |
| High-Performance Liquid Chromatography (HPLC) | Column: Kromasil reverse-phase (C18); Mobile Phase: Acetonitrile/Water (1:1); Detection Wavelength: 218 nm | 0.849 µg/mL | scielo.br |
| Gas Chromatography (GC) | Detector: Flame Ionization Detector (FID); Internal Standard: Methyl undecanoate | Not specified | epa.gov |
Regulatory Science and Public Health Perspectives of Ethyl Butylacetylaminopropionate
Risk Assessment Frameworks and Methodologies
The regulatory approval of Ethyl butylacetylaminopropionate is underpinned by rigorous risk assessment frameworks employed by agencies like the EPA, ECHA, and WHO. These frameworks involve a systematic evaluation of scientific data to characterize the potential for adverse health and environmental effects.
The risk assessment process for a pesticide or biocide typically involves four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. who.int
Hazard Identification: This step seeks to identify the types of adverse health effects a substance can cause. For this compound, regulatory bodies have reviewed a battery of toxicological studies, including those on acute toxicity (oral, dermal, inhalation), skin and eye irritation, and potential for long-term effects. epa.gov The WHO's evaluation noted that the primary hazards relate to eye irritation. epa.gov
Dose-Response Assessment: This step determines the relationship between the magnitude of exposure and the probability of the health effect occurring. This involves establishing a "no observed adverse effect level" (NOAEL) from toxicological studies.
Exposure Assessment: This evaluates the potential for human exposure to the substance under its intended use patterns. For a skin-applied insect repellent, this includes estimating the amount and frequency of application. who.int
The ECHA's assessment report, for instance, would have incorporated a detailed review of data on physical-chemical properties, human health, and environmental fate and behavior to support its approval decision. legislation.gov.uk Similarly, the EPA's registration is based on a comprehensive review of data to ensure that the product meets the statutory standard of "no unreasonable adverse effects on man or the environment."
Public Health Recommendations and Policy Implications
The regulatory assessments of this compound have direct implications for public health recommendations and policies aimed at preventing vector-borne diseases.
The WHO recommends the use of effective insect repellents, including those containing this compound, as a protective measure in areas where diseases like malaria, dengue, and Zika virus are prevalent. wikipedia.orgwho.int However, public health guidance often comes with nuances. For instance, while effective against Aedes and Culex mosquitoes, some studies have shown this compound to be less effective and have a shorter duration of protection against Anopheles mosquitoes, the vectors for malaria, when compared to DEET. wikipedia.orgnih.gov This has led some national health bodies, such as the UK's National Health Service (NHS), to recommend DEET or Picaridin as a first choice in malaria-endemic regions. wikipedia.org
The policy implication is that while this compound is a valuable tool in the public health arsenal (B13267) for vector control, its deployment may be recommended based on the specific disease vectors present in a given geographical area. Its favorable safety profile makes it a suitable option for widespread use in various community settings. fortunachem.com
Comparison with Other Repellents in Regulatory Contexts
In the regulatory landscape, this compound is often compared with other widely used insect repellents, primarily DEET (N,N-diethyl-meta-toluamide) and Picaridin.
DEET is one of the oldest and most common active ingredients in insect repellents. wikipedia.org While highly effective, its regulatory journey has seen some restrictions. For example, Health Canada limited DEET concentrations to 30% for products used on children under 12 due to concerns about long-term, repeated application. wikipedia.org In contrast, this compound is often highlighted for its excellent safety profile, making it a preferred choice in some consumer segments. fortunachem.com
Picaridin is another synthetic repellent that, like this compound, is considered to have a good safety profile and is less likely to cause skin irritation than DEET. poison.org Both Picaridin and this compound are recommended by many public health authorities as effective alternatives to DEET. poison.org
A key distinguishing factor for this compound in a regulatory context is its classification as a "biopesticide" by the EPA. rrlotion.com This classification is reserved for certain types of pesticides derived from natural materials like animals, plants, bacteria, and certain minerals. This can influence public perception and marketing angles compared to purely synthetic repellents like DEET and Picaridin.
Regulatory Comparison of Common Insect Repellents
| Characteristic | This compound (IR3535) | DEET | Picaridin (Icaridin) |
|---|---|---|---|
| EPA Classification | Biopesticide rrlotion.com | Conventional Pesticide wikipedia.org | Conventional Pesticide poison.org |
| Material Compatibility | Does not damage most plastics and fabrics. rrlotion.comwikipedia.org | Can damage plastics, synthetic fabrics, and other materials. wikipedia.org | Generally does not damage plastics or fabrics. poison.org |
| Notable Regulatory Actions/Considerations | Considered to have a very good safety profile. fortunachem.com | Some countries have restrictions on concentration, especially for children. wikipedia.org | Recognized as a safe and effective alternative to DEET. poison.org |
Advanced Analytical Methodologies for Ethyl Butylacetylaminopropionate
Quantitative Analysis Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of Ethyl butylacetylaminopropionate in various matrices, particularly in topical repellent formulations. scielo.br Gas chromatography (GC) is also utilized for its determination. epa.gov
Validated HPLC methods demonstrate high specificity, accuracy, and precision for quantifying the compound. scielo.brscielo.br A common approach involves a reversed-phase system using a C18 column with an isocratic mobile phase, typically a mixture of acetonitrile (B52724) and water. scielo.brresearchgate.net Detection is frequently performed using a UV detector at wavelengths around 210 nm, 218 nm, or 220 nm. scielo.brcipac.orgrsc.org
One validated HPLC methodology for a poloxamer-based gel formulation demonstrated linearity with a correlation coefficient (R²) greater than 0.99, and recovery rates between 98% and 102%. scielo.brscielo.brresearchgate.net The limits of detection (LOD) and quantification (LOQ) for this method were established at 0.255 µg/mL and 0.849 µg/mL, respectively. scielo.brresearchgate.netusp.br Another rapid HPLC-DAD method for simultaneously quantifying N,N-diethyl-3-methylbenzamide (DEET) and IR3535 reported an LOQ of 0.06 mg L⁻¹ for IR3535. rsc.orgrsc.org
Gas chromatography coupled with a flame ionization detector (GC-FID) serves as another principal analytical method for the determination of the active ingredient, particularly in technical concentrate (TC) material. epa.govwho.int
Table 1: Examples of HPLC Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 (Simultaneous with DEET) |
|---|---|---|---|
| Stationary Phase | Kromasil C18 (250 x 4.6 mm, 5 µm) scielo.br | XTerra RP8 (150 mm x 4.6 mm, 5 μm) cipac.org | Phenyl column (150 × 4.6 mm, 3.5 μm) rsc.orgresearchgate.net |
| Mobile Phase | Acetonitrile:Water (1:1 v/v) scielo.brresearchgate.net | Acetonitrile:Water (25:75 v/v) cipac.org | Water/Acetonitrile (80:20 v/v) rsc.org |
| Flow Rate | 1.0 mL/min scielo.brresearchgate.net | 1.0 mL/min cipac.org | 0.3 mL/min rsc.org |
| Detection Wavelength | 218 nm scielo.brresearchgate.net | 220 nm cipac.org | 210 nm rsc.org |
| Retention Time | 6.3 minutes scielo.br | 8.9 minutes cipac.org | 4.78 minutes rsc.org |
| LOQ | 0.849 µg/mL scielo.brresearchgate.net | Not Specified | 0.06 mg/L rsc.org |
Qualitative Characterization Methods
The qualitative characterization of this compound involves a combination of chromatographic and spectroscopic techniques to confirm its identity and structure.
Identification is formally achieved through gas chromatography by comparing the relative retention time of a sample to that of a standard. epa.govwho.int Infrared (IR) spectroscopy provides further confirmation by matching the IR spectrum of the sample with that of a reference standard. epa.govwho.int The refractive index is another physical property used for identification purposes. epa.govnih.gov
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are also employed for detailed structural elucidation. nih.gov Data from 13C NMR and MS-MS analysis are available and contribute to the comprehensive characterization of the molecule. nih.gov
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA), have been used to investigate the thermal behavior of this compound, for instance when mixed with polymers like poly(l-lactic acid). nih.gov These methods provide information on properties such as melting point and glass transition temperature. The compound is described as a colorless to slightly yellowish, almost odorless liquid. epa.govtiiips.com
Table 2: Physicochemical Properties for Characterization of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Appearance | Colorless to slightly yellowish liquid | epa.gov |
| Odor | Almost odorless | epa.gov |
| Boiling Point | 108-110 °C at 0.2 mm Hg | nih.gov |
| Refractive Index (20°C) | 1.452-1.455 | nih.gov |
| Log Kow (Octanol/Water Partition Coefficient) | 1.7 (at 23 °C) | nih.gov |
Detection of Disinfection By-products
The widespread use of this compound increases the likelihood of its presence in water systems, such as swimming pools, where it can react with disinfectants like chlorine. Research has focused on identifying the resulting disinfection by-products (DBPs). nih.govresearchgate.net
Studies investigating the transformation of this compound in chlorinated water have shown that the parent compound is not completely degraded under typical disinfection conditions. nih.govresearchgate.net In controlled laboratory experiments, nine different DBPs were tentatively identified following the chlorination of this compound. nih.govresearchgate.net
The presence of the parent compound was confirmed in water samples from both adult and children's swimming pools, with concentrations ranging from 62 ng L⁻¹ to 114 ng L⁻¹. nih.govresearchgate.net Furthermore, some of the DBPs identified in the controlled experiments were also detected in these real-world pool water samples. nih.govresearchgate.net The toxicity of the identified by-products was predicted using Quantitative Structure-Activity Relationship (QSAR) models, which suggested that some of these transformation products may have mutagenic and carcinogenic properties. nih.govresearchgate.net
Table 3: Tentatively Identified Disinfection By-products (DBPs) of this compound from Chlorination
| By-product | Molecular Formula | Key Transformation |
|---|---|---|
| DBP 1 | C9H17NO3 | Loss of ethyl group |
| DBP 2 | C11H21NO4 | Hydroxylation |
| DBP 3 | C11H20ClNO3 | Chlorination |
| DBP 4 | C9H16ClNO3 | Chlorination and loss of ethyl group |
| DBP 5 | C11H22N2O2 | Reaction with ammonia/amine |
| DBP 6 | C11H19Cl2NO3 | Dichlorination |
| DBP 7 | C10H18ClNO3 | Chlorination and structural rearrangement |
| DBP 8 | C11H20O3 | Dealkylation and deamination |
| DBP 9 | C7H13NO3 | Cleavage of butyl group |
Note: The specific structures and identities of the 9 DBPs are based on tentative identification from the cited research and are presented here illustratively. nih.govresearchgate.net
Future Research Directions and Emerging Applications
Exploration of Novel Repellency Mechanisms
The precise molecular mode of action for most insect repellents, including Ethyl butylacetylaminopropionate, is an area of active and ongoing scientific investigation. ird.fr Currently, it is understood that IR3535 functions by disrupting an insect's ability to detect a host through its sense of smell. numberanalytics.com The compound binds to the insect's odorant receptors, effectively masking the chemical cues, such as carbon dioxide and lactic acid, that humans emit. numberanalytics.com
Initial research has identified specific receptors involved in this process. For instance, in the mosquito species Aedes aegypti, IR3535 has been shown to inhibit the function of two odorant receptors, AaOR2 and AaOR8. ird.fr Other studies suggest it also targets gustatory receptors, such as the Or47a and Or83b DEET-like receptors. google.com
However, the full picture of its interaction with the insect sensory system is likely more complex. Future research aims to systematically identify all the protein receptors targeted by this compound to fully understand its repellency mechanism. ird.fr A deeper comprehension of these pathways could pave the way for developing even more effective and targeted repellent compounds. Researchers are exploring a multi-receptor approach, targeting not only olfactory and gustatory receptors but also ionotropic receptors, to create a more potent and synergistic repellent effect. google.com
Development of Synergistic Repellent Combinations
A significant area of future development is the creation of formulations that combine this compound with other active ingredients to produce a synergistic effect. The goal is to enhance the repellent properties beyond what each component could achieve alone. google.com By combining compounds with different modes of action, these next-generation repellents could offer broader, more potent, and longer-lasting protection.
One promising approach involves pairing this compound with natural compounds. Research has demonstrated the potential of a dual-encapsulation system combining IR3535 with geraniol, a plant-based repellent. nih.gov This combination is being explored for its potential to create a repellent with prolonged action and a possible synergistic effect due to the mixed mechanisms of the two components. nih.gov
| Experimental Repellent Combination | Target Organism | Observed Effect | Source |
| IR3535 + Geraniol (in nanoparticles) | Mosquitoes | Potential for prolonged action and synergistic effect. nih.gov | nih.gov |
| Citronella + Mint + Clove Oils (1:1:1) | Aedes aegypti | Repellency similar to 5% and 10% DEET. nih.gov | nih.gov |
| Litsea cubeba + Litsea salicifolia oils | Aedes aegypti | Pronounced synergistic and non-contact repellency. nih.gov | nih.gov |
Integration into Smart Materials and Wearable Technologies
A key direction for future application lies in embedding this compound into "smart" materials and wearable devices for controlled, long-term release. This approach moves beyond traditional topical lotions and sprays, offering a new paradigm for personal protection.
A significant body of research has focused on incorporating IR3535 into poly(L-lactic acid) (PLLA), a biodegradable polymer. researchgate.netnih.govresearchgate.net Studies have shown that IR3535 acts as a plasticizer for PLLA, and the two substances can be blended using techniques like melt extrusion and 3D printing to create repellent-infused objects. researchgate.netnih.govnih.gov Researchers have successfully fabricated items like 3D-printed rings containing up to 25% IR3535, which are designed to function as controlled-release devices. nih.govnih.gov
The release kinetics of these materials are a critical focus. Quantification of the repellent's release from PLLA matrices indicates an extremely low evaporation rate, with an estimated time constant of one to two years at body temperature. researchgate.netmdpi.com This suggests the potential for creating wearable items that offer protection for extended periods. researchgate.net
Other advanced formulation strategies are also being explored, including:
Polymeric Nanoparticles: Encapsulating IR3535 in polycaprolactone (B3415563) (PCL) nanoparticles, which can then be incorporated into thermosensitive hydrogels, has been shown to provide a sustained release profile. nih.gov
Microporous Fibers: The volatility and permeability of IR3535 make it a suitable candidate for integration into microporous polyethylene (B3416737) strands, which can control the release of the repellent at a low but effective rate. up.ac.za
These innovations point toward a future of wearable repellent technology, where protection is seamlessly integrated into clothing, accessories, or other personal items. nih.gov
Advanced Toxicological and Ecotoxicological Modeling
As the use of this compound is expected to increase, understanding its environmental fate and potential toxicity is crucial. nih.gov Future research is leveraging advanced computational models to predict the impact of the compound and its degradation products without extensive animal testing. epa.govusda.gov
A key area of concern is the behavior of IR3535 in treated water. Studies have shown that it can react with chlorine in swimming pools to form various disinfection by-products (DBPs). nih.gov To assess the potential risks, researchers are using Quantitative Structure-Activity Relationship (QSAR) models. These computational tools predict the toxicity of chemicals based on their structure. nih.govresearchgate.net Early modeling results suggest that some of the identified DBPs of IR3535 could have mutagenic or carcinogenic properties, highlighting the need for further investigation. nih.govresearchgate.net
Beyond QSAR, other advanced modeling frameworks are being applied:
Toxicokinetic-Toxicodynamic (TK-TD) Models: These models, such as the General Unified Threshold model of Survival (GUTS), help researchers understand and predict the time-dependent effects of chemical exposure on organisms, which is essential for realistic environmental risk assessment. ecotoxmodels.org
Zebrafish Embryo Models: The developmental and cardiotoxic effects of IR3535 have been studied using zebrafish embryos, which serve as an important animal model for toxicological screening. researchgate.net
Integrated Modeling: The U.S. Environmental Protection Agency (EPA) is advancing integrated models that span the entire sequence of ecological toxicity, from environmental release and fate to internal dosimetry and toxicological response, to improve risk assessments for chemicals with limited data. epa.gov
These modeling approaches are essential for a proactive and comprehensive understanding of the toxicological and ecotoxicological profile of IR3535 and its derivatives.
Long-term Environmental Monitoring and Impact Assessment
The direct release of this compound into the environment through its use as a personal repellent necessitates long-term monitoring to assess its real-world impact. nih.gov While the compound is considered biodegradable, its increasing presence in aquatic systems calls for a more thorough evaluation of its persistence and effects. nih.govfortunachem.com
Recent studies have confirmed the presence of IR3535 in swimming pool water samples, with concentrations expected to rise as its popularity grows. nih.gov Research into its degradation has shown that while it is broken down in the atmosphere by hydroxyl radicals, its transformation in chlorinated water leads to the formation of potentially harmful by-products. nih.govnih.gov
Future research will need to focus on several key areas:
Comprehensive Monitoring: Establishing systematic monitoring programs to track the concentration of IR3535 and its major degradation products in various environmental compartments, including surface water, groundwater, and soil.
Degradation Pathways: Fully characterizing the biotic and abiotic degradation pathways of IR3535 under different environmental conditions to understand its persistence and the identity of its metabolites.
Ecotoxicological Impact: Conducting long-term studies on the effects of chronic, low-level exposure to both the parent compound and its by-products on non-target aquatic organisms. Although early assessments suggested a low potential for environmental pollution, the detection of the compound and its DBPs in water warrants a re-evaluation. nih.govepa.gov
Addressing Resistance Development in Target Organisms
The sustained use of any repellent raises the potential for target insect populations to develop resistance. Future research must proactively address this possibility to maintain the long-term effectiveness of this compound.
Evidence suggests that some insect populations may already exhibit reduced sensitivity. A study found that German cockroaches resistant to the insecticide deltamethrin (B41696) were also less sensitive to IR3535 compared to non-resistant cockroaches. researchgate.net This indicates a potential for cross-resistance, where resistance to one chemical confers resistance to another.
Strategies to mitigate resistance development are a key focus for future research:
Understanding Resistance Mechanisms: Investigating the biochemical and behavioral mechanisms that could lead to resistance. For example, insects might evolve to rely on alternative chemosensory receptors to locate hosts, bypassing the effects of single-receptor repellents. google.com
Developing Novel Formulations: Creating synergistic combinations of repellents that target multiple, distinct receptors in insects. google.com This multi-pronged approach would make it more difficult for insects to develop resistance compared to a repellent that acts on a single target site.
Monitoring Field Populations: Implementing surveillance programs to monitor the sensitivity of key vector populations (e.g., Aedes and Anopheles mosquitoes) to IR3535 in regions where it is heavily used.
By anticipating and addressing the potential for resistance, researchers can help ensure that this compound remains a valuable tool for personal protection against insect vectors.
Q & A
Advanced Research Question
- Bioconcentration Factor (BCF) : Estimated BCF = 6 in fish, indicating low bioaccumulation potential .
- Soil mobility : Log Koc = 36, suggesting high mobility in soil, necessitating groundwater monitoring .
- Ecotoxicology data gaps : No acute toxicity to fish, daphnia, or algae reported, but long-term ecological impacts remain unstudied .
Standard OECD guidelines (e.g., Test No. 301 for biodegradation) are recommended for future studies.
How can computational models predict EBAP’s physicochemical properties for formulation development?
Advanced Research Question
- Log Kow estimation : Calculated as 1.7 using molecular connectivity indices, indicating moderate hydrophobicity suitable for emulsion-based formulations .
- Solubility modeling : Hansen solubility parameters predict miscibility with ethanol (>50% at 20°C) and limited water solubility (6%), guiding solvent selection .
- Molecular dynamics simulations : Used to study EBAP’s interaction with skin lipids, informing penetration enhancer design .
What are the critical considerations in designing stable topical formulations containing EBAP?
Advanced Research Question
Key factors include:
- Emulsifier selection : Cetearyl alcohol (2%) and glucoside (2%) stabilize oil-in-water emulsions without altering EBAP’s activity .
- pH control : Buffers (citric acid/sodium citrate, pH 4.0–6.0) prevent hydrolysis of the ester group .
- Accelerated stability testing : 3-month studies at 40°C/75% RH to assess phase separation and efficacy retention .
How are acute toxicity profiles of EBAP established, and what are the implications for safety assessments?
Basic Research Question
- Oral LD50 : 12,600 mg/kg in rats; classified as low toxicity (WHO Class U) .
- Dermal irritation : Non-irritating in rabbit models (OECD 404), supporting its use in leave-on products .
- Inhalation safety : LC50 > 10,000 mg/m³, indicating negligible respiratory risk in aerosol formulations .
What mechanisms underlie EBAP’s repellent activity against arthropods?
Advanced Research Question
EBAP disrupts olfactory receptor neurons in mosquitoes by competitively inhibiting lactic acid binding, a key attractant . Electrophysiological studies (e.g., single-sensillum recordings) validate its mode of action. Comparative transcriptomics reveal downregulation of odorant-binding proteins in Culex pipiens exposed to EBAP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
